molecular formula C26H25NO5S B11598443 Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Cat. No.: B11598443
M. Wt: 463.5 g/mol
InChI Key: YPIGSFTXBUNAOE-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate typically involves multiple steps, including electrophilic aromatic substitution and free radical cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core, coupled with the sulfonyl and carboxylate groups, makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C26H25NO5S

Molecular Weight

463.5 g/mol

IUPAC Name

ethyl 2-phenyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H25NO5S/c1-5-31-26(28)24-21-15-20(11-12-22(21)32-25(24)19-9-7-6-8-10-19)27-33(29,30)23-14-17(3)16(2)13-18(23)4/h6-15,27H,5H2,1-4H3

InChI Key

YPIGSFTXBUNAOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C4=CC=CC=C4

Origin of Product

United States

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